molecular formula C21H23N5O2S B2442244 N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide CAS No. 883963-76-6

N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide

Cat. No.: B2442244
CAS No.: 883963-76-6
M. Wt: 409.51
InChI Key: WXLHDWQYXSLJDD-UHFFFAOYSA-N
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Description

N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide is a synthetic organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Mechanism of Action

Target of Action

The primary target of this compound is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A2B receptor subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine .

Mode of Action

This compound acts as an antagonist of the A2B receptor . By binding to the A2B receptor, it prevents the activation of the receptor by adenosine, thereby inhibiting the downstream effects of receptor activation .

Biochemical Pathways

The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate the angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor and subsequently angiogenesis . Therefore, by antagonizing the A2B receptor, this compound may inhibit angiogenesis, which is one of the major mechanisms for tumor growth regulation .

Pharmacokinetics

The presence of the [1,2,4]triazolo[4,3-a]quinoxaline moiety may enhance the compound’s stability and lipophilicity, potentially improving its absorption and distribution .

Result of Action

The antagonism of the A2B receptor by this compound may lead to a reduction in angiogenesis, thereby inhibiting tumor growth . Additionally, this compound has been found to potently intercalate DNA , which could further contribute to its anticancer activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Triazoloquinoxaline Core: The triazoloquinoxaline core can be synthesized by reacting 1,2-diaminobenzene with a suitable triazole precursor under acidic or basic conditions. This step often requires heating and the use of a solvent such as ethanol or dimethylformamide.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide or butyl chloride in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the triazoloquinoxaline derivative with 4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial synthesis include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and heat.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols), and solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.

    Medicine: The compound exhibits promising anticancer, antiviral, and antimicrobial activities. It is being investigated as a potential therapeutic agent for various diseases, including cancer and viral infections.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, and as a catalyst in chemical reactions.

Comparison with Similar Compounds

N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide can be compared with other triazoloquinoxaline derivatives:

    Similar Compounds: Other compounds in this class include 1-butyl-[1,2,4]triazolo[4,3-a]quinoxaline, 4-dimethylbenzenesulfonyl-[1,2,4]triazolo[4,3-a]quinoxaline, and their various substituted derivatives.

    Uniqueness: The presence of both the butyl group and the dimethylbenzenesulfonamide moiety in this compound enhances its biological activity and specificity. This unique combination allows for stronger interactions with molecular targets and improved pharmacokinetic properties.

Properties

IUPAC Name

N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-4-5-10-19-23-24-21-20(22-17-8-6-7-9-18(17)26(19)21)25(3)29(27,28)16-13-11-15(2)12-14-16/h6-9,11-14H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLHDWQYXSLJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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